molecular formula C24H15F4N5 B1148114 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine CAS No. 1227163-56-5

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine

Cat. No. B1148114
M. Wt: 449.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030500B2

Procedure details

The title compound was synthesized as described for Example 12 in 46% yield starting from 1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine (56.2 mg, 0.12 mmol), pyrimidin-5-ylboronic acid (17.0 mg, 0.14 mmol), PdCl2(dppf)-CH2Cl2 adduct (10.2 mg, 0.01 mmol), K2CO3 (aq) (0.19 mL, 0.37 mmol).
Name
1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Quantity
56.2 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mg
Type
catalyst
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2([C:19]3[CH:24]=[CH:23][N:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=3)[C:16]3[C:11](=[C:12]([F:17])[CH:13]=[CH:14][CH:15]=3)[C:10]([NH2:18])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[N:29]1[CH:34]=[C:33](B(O)O)[CH:32]=[N:31][CH:30]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[C:10]([NH2:18])=[N:9][C:8]2([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:33]2[CH:34]=[N:29][CH:30]=[N:31][CH:32]=2)[CH:3]=1)[C:19]1[CH:24]=[CH:23][N:22]=[C:21]([C:25]([F:26])([F:28])[F:27])[CH:20]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Quantity
56.2 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(N=C(C2=C(C=CC=C12)F)N)C1=CC(=NC=C1)C(F)(F)F
Step Two
Name
Quantity
17 mg
Type
reactant
Smiles
N1=CN=CC(=C1)B(O)O
Step Three
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
10.2 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(=NC(C2=CC=C1)(C1=CC(=NC=C1)C(F)(F)F)C1=CC(=CC=C1)C=1C=NC=NC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.